Enzymatic Inhibition of the Deprotected Analog (4‑Amino‑4‑carboxy‑1,1‑dioxotetrahydrothiopyran) vs. 1,1‑Dioxo‑tetrahydrothiopyran‑4‑one
The deprotected analog (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydrothiopyran exhibited ~30% inhibition of Fusobacterium nucleatum glutamate racemase (FnGR) at 40 mM [1]. In contrast, the related cyclic analog 1,1-dioxo-tetrahydrothiopyran-4-one demonstrated cooperative mixed‑type inhibition with a Ki of 18.4 ± 1.2 mM under identical assay conditions [2]. While this data pertains to the deprotected form, it establishes the sulfone‑containing scaffold as a validated pharmacophore for enzyme inhibition, providing a rationale for selecting this compound class.
| Evidence Dimension | Inhibition of Fusobacterium nucleatum glutamate racemase (FnGR) |
|---|---|
| Target Compound Data | ~30% inhibition at 40 mM (deprotected analog) |
| Comparator Or Baseline | 1,1-dioxo-tetrahydrothiopyran-4-one: Ki = 18.4 ± 1.2 mM (cooperative mixed-type) |
| Quantified Difference | The deprotected analog is a weak inhibitor; the 4-one analog is a moderate mixed-type inhibitor. |
| Conditions | FnGR enzyme assay; pH and temperature not specified |
Why This Matters
Demonstrates that the 1,1-dioxotetrahydrothiopyran scaffold can engage glutamate racemase, a validated antibacterial target, supporting its use in medicinal chemistry campaigns.
- [1] Infona. (2014). Inhibition of glutamate racemase by substrate–product analogues. View Source
- [2] Infona. (2014). Inhibition of glutamate racemase by substrate–product analogues. View Source
